1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone
Overview
Description
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[(7-methoxy-4-quinolinyl)amino]phenyl}ethanone is 292.121177757 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activities
A study on the synthesis and evaluation of 4-anilinofuro[2,3-b]quinoline derivatives, including a compound structurally similar to "1-{4-[(7-methoxy-4-quinolinyl)amino]phenyl}ethanone," demonstrated significant antiproliferative activities against various cancer cell lines. The research highlighted the compound's potential to induce cell-cycle arrest in the G2/M phase, leading to DNA fragmentation and cell death, indicating its promise as a therapeutic agent in cancer treatment (Chen et al., 2008).
Synthesis and Radiochemical Applications
Another facet of research into this compound involves its synthesis for radiochemical applications. The carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, showcasing a method involving ortho-lithiations and the Friedlander quinoline synthesis, highlights its potential in developing novel radiochemical probes for biological studies (Kitson et al., 2010).
Mechanistic Insights into Anticancer Activity
Further studies delve into the mechanisms of anticancer activity of quinoline derivatives. For instance, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative demonstrated high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle, suggesting cell death by apoptosis (Via et al., 2008).
Electrochemical Behavior
Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones, including derivatives similar to the target compound, provides insights into their redox properties and potential applications in electrochemical sensors and devices (Bautista-Martínez et al., 2004).
Synthesis and Antimicrobial Evaluation
Another area of interest is the synthesis of new quinoline derivatives and their evaluation for antimicrobial properties. Such studies contribute to the development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Kumar et al., 2021).
Properties
IUPAC Name |
1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUYNBULYZHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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